molecular formula C7H8O3 B3040337 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 189574-94-5

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B3040337
CAS No.: 189574-94-5
M. Wt: 140.14 g/mol
InChI Key: LOTRXPYWDQSASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 189574-94-5) is a versatile chiral heterocyclic building block of significant value in organic synthesis . This compound serves as a critical intermediate in the synthesis of complex, biologically active molecules. Its most prominent application is in the efficient preparation of the Corey epoxy lactone, a key chiral intermediate used in the total synthesis of prostaglandins . The bicyclic lactone structure, incorporating multiple stereocenters, makes it a valuable precursor for the development of various cyclopentanoids and other natural products . Researchers utilize this compound in asymmetric synthesis and tandem transformation processes to construct vicinal tetrasubstituted cyclopentanes, which are challenging scaffolds found in many pharmaceuticals . The compound is supplied with high enantiomeric purity, ensuring reliable and reproducible results in sophisticated synthetic routes. This product is intended for research and development purposes and is strictly for laboratory use only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTRXPYWDQSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of 4-hydroxy-2-pentenoic acid in the presence of a strong acid like sulfuric acid can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.

    Reduction: Formation of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan.

    Substitution: Formation of 3-chloro-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity
Research indicates that compounds similar to 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced free radical scavenging activity, suggesting potential for use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Study : In vitro studies have shown that derivatives can reduce the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating their potential as anti-inflammatory agents .

Material Science

1. Polymer Additives
Due to its hydroxyl functional group, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Application Example : It has been incorporated into polycarbonate matrices to improve impact resistance and thermal degradation profiles. Testing showed improved performance compared to traditional additives .

Organic Synthesis

1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds.

Synthesis Pathway Example :

Starting MaterialReagent3hydroxy3,3a,4,6atetrahydro2Hcyclopenta[b]furan2oneFunctionalizationTarget Compound\text{Starting Material}\xrightarrow{\text{Reagent}}3-\text{hydroxy}-3,3a,4,6a-\text{tetrahydro}-2H-\text{cyclopenta}[b]\text{furan}-2-\text{one}\xrightarrow{\text{Functionalization}}\text{Target Compound}

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntioxidant activity
Anti-inflammatory effects
Material SciencePolymer additives
Organic SynthesisSynthetic intermediates

Mechanism of Action

The mechanism of action of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Features Biological/Chemical Relevance
3-Hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (Target) -OH at C3 Chiral bicyclic lactone; polar due to hydroxyl Intermediate in iridoid and prostaglandin synthesis
4,5-Dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one -CH₃ at C4 and C5 Hydrophobic substituents; no hydroxyl Exhibits moderate antibacterial and phytotoxic activity
3,3-Dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one -Cl at C3 Electron-withdrawing substituents; chiral Key intermediate in prostaglandin synthesis via BVMO-catalyzed ring expansion
3,4,6-Tris(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one -CH₂OH at C3, C4, and C6 Highly polar; multiple hydroxymethyl groups Isolated from Rubia cordifolia; potential bioactive phytochemical
Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one -OH at C5, -CH₂OH at C4 Two hydroxyl groups; fully saturated Used in stereochemical studies; commercial availability highlights synthetic utility

Stereochemical Differences

  • The target compound’s 3R,3aS,6aS configuration is critical for enantioselective synthesis, as seen in the production of (+)-isoiridomyrmecin .
  • In contrast, (3aR,6aS)-3,3-dichloro-... () and (3aS,4S,6aR)-2-oxo-... () demonstrate how stereochemistry dictates regioselective reactions and enzymatic resolution efficiency.

Physical Properties

  • Melting Points : The target compound’s derivatives vary widely; e.g., the dichloro derivative is a liquid at room temperature , while hexahydro analogs () have higher melting points due to hydrogen bonding.
  • Solubility : Hydroxyl and hydroxymethyl groups (e.g., ) improve water solubility compared to methyl- or chloro-substituted analogs.

Biological Activity

3-Hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS No. 151765-22-9) is a cyclic compound with notable biological properties. Its molecular formula is C7H8O3C_7H_8O_3 and it has a molecular weight of approximately 140.14 g/mol. This compound is of interest in various fields including medicinal chemistry due to its potential therapeutic applications.

The compound exhibits the following chemical properties:

  • Molecular Formula : C7H8O3C_7H_8O_3
  • Molecular Weight : 140.14 g/mol
  • Melting Point : 61-63 °C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage. In vitro studies have shown that this compound can scavenge free radicals effectively, which may contribute to its protective effects against various diseases.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects. Studies have indicated that it can protect neuronal cells from apoptosis induced by oxidative stress. This property positions it as a candidate for further investigation in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Case Studies

  • Antioxidant Efficacy Study : A study conducted on rat liver cells demonstrated that treatment with this compound significantly reduced lipid peroxidation levels compared to control groups. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity.
  • Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection in Cell Cultures : In cultured neuronal cells exposed to oxidative stress, the compound reduced cell death by 40% compared to untreated controls, showcasing its protective role against neurotoxic agents.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessStudy Reference
AntioxidantSignificant scavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction in neuronal apoptosis

Q & A

Q. What are the key synthetic routes for preparing 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, and what experimental challenges arise during its stereoselective synthesis?

The compound is synthesized via bicyclization of 3-hydroxy-6-alkenoic acids under acidic conditions (e.g., acetic anhydride and potassium acetate), followed by Baeyer-Villiger oxidation to form the lactone core . Challenges include controlling stereochemistry at the 3a and 6a positions, which often requires chiral auxiliaries or enantioselective catalysis. For example, pinacol-terminated 1,6-enyne cyclization and DMDO-mediated oxidation have been used to achieve cis-hydrindanone and spiro-tetrahydrofuran intermediates, respectively .

Q. How is this bicyclic lactone isolated from natural sources, and what spectroscopic methods are critical for structural elucidation?

The compound has been isolated from endophytic fungi like Xylaria curta via ethyl acetate extraction of fermentation broths. Structural confirmation relies on HR-ESI-MS for molecular formula determination, combined with 1D/2D NMR (e.g., COSY, HMBC) to assign stereochemistry and substituent positions. Key NMR signals include the lactone carbonyl (δ ~170 ppm in ¹³C) and hydroxyl proton coupling patterns (δ ~4-5 ppm in ¹H) .

Q. What bioactivities have been reported for this compound, and how are these assays designed?

The compound exhibits moderate phytotoxicity (e.g., inhibition of Lactuca sativa root elongation) and antimicrobial activity against Bacillus subtilis. Bioassays typically involve disk diffusion (for antimicrobial activity) and seed germination tests (for phytotoxicity), with dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved during total synthesis?

Conflicting NOE correlations or optical rotation data may arise due to epimerization at the 3a or 6a positions. Advanced strategies include:

  • X-ray crystallography to unambiguously assign absolute configuration.
  • Chiral HPLC to separate enantiomers and quantify enantiomeric excess .
  • Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What mechanistic insights explain the compound’s phytotoxic activity at the molecular level?

Phytotoxicity is hypothesized to stem from reactive oxygen species (ROS) generation or interference with plant cell wall biosynthesis. Mechanistic studies use:

  • ROS scavenging assays (e.g., DCFH-DA fluorescence) to quantify oxidative stress.
  • Transcriptomic analysis of treated plant tissues to identify downregulated genes (e.g., cellulose synthases) .

Q. How does the compound’s reactivity in Baeyer-Villiger oxidation compare to other bicyclic lactones?

The lactone’s fused cyclopentane ring increases strain, enhancing its susceptibility to Baeyer-Villiger oxidation compared to monocyclic analogs. Kinetic studies (e.g., monitoring reaction progress via GC-MS) show faster ketone intermediate formation. Regioselectivity is influenced by steric effects, favoring oxidation at the less hindered carbonyl position .

Q. What computational tools are used to predict the compound’s metabolic stability in pharmacological studies?

  • ADMET predictors (e.g., SwissADME) assess metabolic liability via cytochrome P450 binding simulations.
  • Molecular docking against fungal enzymes (e.g., Candida albicans sterol demethylase) identifies potential targets for antimicrobial optimization .

Data Contradictions and Resolution

Q. How can discrepancies in reported bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

Variations may arise from differences in assay conditions (e.g., solvent, pH) or microbial strains. Standardization strategies include:

  • Cross-laboratory validation using reference strains (e.g., Escherichia coli ATCC 25922).
  • Meta-analysis of dose-response data to identify outliers .

Q. Why do synthetic yields vary significantly when using DMDO vs. other oxidizing agents?

DMDO (dimethyldioxirane) offers superior stereocontrol in spiro-tetrahydrofuran formation but is sensitive to moisture. Lower yields in aqueous conditions result from competing hydrolysis. Alternative oxidants (e.g., mCPBA) may improve reproducibility but require rigorous drying protocols .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
BicyclizationAc₂O, KOAc, 80°C44–60
Baeyer-Villiger oxidationmCPBA, CH₂Cl₂, 0°C70–85
Spiro-tetrahydrofuran formationDMDO, acetone, −20°C55–65

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.